4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline
Description
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline is a heterocyclic aromatic compound featuring a triazolopyridine core linked to an aniline moiety. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. It is frequently employed as a coupling agent or intermediate in the preparation of bioactive molecules, particularly in peptide coupling reactions and kinase inhibitor synthesis . Its reactivity is attributed to the electron-deficient triazolopyridine ring, which facilitates nucleophilic substitution or amide bond formation under mild conditions .
Properties
CAS No. |
62052-08-8 |
|---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(triazolo[4,5-b]pyridin-3-yl)aniline |
InChI |
InChI=1S/C11H9N5/c12-8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H,12H2 |
InChI Key |
AEUUAGAWTMQVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-Triazolo[4,5-b]pyridin-3-yl)aniline primarily involves the formation of the triazolopyridine ring system through cyclization reactions starting from appropriate precursors, typically involving aminopyridine derivatives and azide compounds.
Cyclization via Azide-Aminopyridine Reaction:
The common approach uses 3-aminopyridine reacting with an azide source under copper catalysis to form the triazole ring fused to the pyridine. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or related cyclization methods are performed under mild conditions, often at room temperature or slightly elevated temperatures, to promote ring closure without decomposing sensitive functional groups.Activation and Substitution:
Intermediates may be activated using reagents like triflic anhydride to facilitate nucleophilic substitution with aniline derivatives or other amines. Solvents such as dioxane or ethanol are commonly used, with reaction temperatures controlled between 55–90°C to optimize conversion and minimize side reactions.Purification:
Purification typically involves silica gel chromatography or high-performance liquid chromatography (HPLC) using mobile phases like acetonitrile/water with 0.1% formic acid, yielding pure products with yields ranging from 42% to 57% depending on conditions and scale.
Industrial Scale Considerations
Industrial synthesis adapts the above laboratory methods to larger scales with a focus on:
Continuous Flow Reactors:
To improve reaction control, heat transfer, and reproducibility.Automated Systems:
For precise reagent dosing and monitoring, ensuring consistent quality.Optimization for Yield and Purity:
Reaction parameters such as temperature, stoichiometry, and catalyst loading are finely tuned to maximize output and minimize impurities.
Chemical Reaction Analysis and Functionalization
Types of Reactions
4-(3H-Triazolo[4,5-b]pyridin-3-yl)aniline exhibits diverse reactivity, including:
Oxidation:
Formation of N-oxides on the triazolopyridine ring using oxidants like hydrogen peroxide or peracids.Reduction:
Saturation of the triazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.Electrophilic Aromatic Substitution:
The aniline moiety undergoes substitution reactions with electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Functionalization Strategies
Reductive Amination and Coupling Reactions:
Modifications on the aniline group to improve solubility or reactivity, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) via Suzuki-Miyaura coupling.Demethylation:
Boron tribromide-mediated demethylation converts methoxy substituents to hydroxyl groups, enhancing polarity.
Analytical Techniques for Structure and Purity Confirmation
| Technique | Purpose | Typical Data/Parameters |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and reaction monitoring | m/z 350.1 [M+H]+ for target compound |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Retention times 1.17–1.41 min on YMC-Actus Triart C18 column |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation | Characteristic chemical shifts, e.g., δ 4.67 ppm for benzylamine protons |
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | 3-Aminopyridine + Azide, Cu catalyst, mild temp | 42–57 | Critical to control temp and stoichiometry |
| Activation | Triflic anhydride, 4-fluorobenzylamine, 55–90°C, dioxane/ethanol | Variable | Optimized to avoid side products |
| Purification | Silica gel chromatography or HPLC | — | Ensures high purity |
| Functionalization | Suzuki-Miyaura coupling, boron tribromide demethylation | — | Enhances solubility/reactivity |
Chemical Reactions Analysis
Types of Reactions
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or sulfonated derivatives of the aniline group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, its derivatives have been synthesized and tested for their ability to induce apoptosis in human cancer cells, showcasing promising results against breast and lung cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibacterial agents .
Neurological Applications
Recent investigations into the neuroprotective effects of this compound suggest potential benefits in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .
Material Science
Polymer Composites
In materials science, this compound has been incorporated into polymer composites to enhance their mechanical properties. The integration of this compound into polymer matrices has been shown to improve tensile strength and thermal stability, making it suitable for applications in aerospace and automotive industries .
Sensors and Electronics
The compound's electronic properties have led to its exploration in the field of sensors. Its ability to undergo redox reactions allows it to be utilized in the development of electrochemical sensors for detecting environmental pollutants and biomolecules .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against multiple bacterial strains. |
| Study 3 | Neurological Applications | Suggested potential neuroprotective effects in animal models. |
| Study 4 | Polymer Composites | Enhanced mechanical properties when incorporated into polymer matrices. |
| Study 5 | Sensors and Electronics | Developed electrochemical sensors with high sensitivity for environmental monitoring. |
Mechanism of Action
The mechanism of action of 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
Comparison with Similar Compounds
Fluorinated Aniline Derivatives
- 2-Fluoroaniline-based analogs (e.g., Compound 12 in ) replace the aniline group with fluorinated variants. Fluorination enhances metabolic stability and bioavailability but reduces nucleophilicity compared to the parent compound .
- Electronic Effects : The electron-withdrawing fluorine substituent decreases the electron density of the aromatic ring, altering reactivity in coupling reactions .
Quinazoline Derivatives
- 4-(3H-Triazolo[4,5-b]pyridin-3-yl)quinazoline (Example 104, ) substitutes the aniline with a quinazoline ring.
Indole- and Pyrrole-Based Analogs
- Derivatives such as (Z)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl 5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate () incorporate indolinone and pyrrole moieties. These structures improve solubility and target selectivity in kinase inhibitors but require harsher reaction conditions (e.g., DMF as solvent) .
Cyclohexylindeno-Pyrazol-Hydrazone
- 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone () replaces the triazolopyridine core with a pyrazole ring.
Biological Activity
4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a triazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms. The structure can be represented as follows:
Research indicates that compounds containing triazole and pyridine rings exhibit various biological activities, including:
- Antiproliferative Activity : Many derivatives have shown significant inhibition of cancer cell proliferation.
- Tubulin Polymerization Inhibition : Some studies suggest that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Antimicrobial Properties : The presence of the triazole ring often correlates with enhanced antibacterial and antifungal activities.
Antiproliferative Activity
A study assessed the antiproliferative effects of various derivatives against different cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 0.45 | Inhibition of tubulin polymerization |
| A549 | 0.52 | Induction of apoptosis | |
| HT-29 | 0.67 | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell proliferation by 50%.
Study 1: Anticancer Activity
In a detailed investigation published by MDPI, the compound was tested against HeLa and A549 cell lines. Results indicated that it exhibited potent antiproliferative activity with IC50 values in the nanomolar range. The mechanism involved blocking cells in the G2/M phase and inducing apoptosis through mitochondrial depolarization and caspase activation .
Study 2: Antimicrobial Effects
Another study explored the antimicrobial properties of derivatives containing the triazole-pyridine structure. The findings demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Q & A
Q. What are the recommended synthetic routes for 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline, and what key reaction conditions should be optimized?
The synthesis typically involves cyclization and substitution reactions. For example, triflic anhydride can activate intermediates for nucleophilic substitution with amines (e.g., 4-fluorobenzylamine) under controlled temperatures (55–90°C) in solvents like dioxane or ethanol. Critical steps include optimizing reaction time, temperature, and stoichiometry to avoid side products. Purification via silica gel chromatography or HPLC (using conditions like MeCN/water with 0.1% formic acid) ensures high yields (e.g., 42–57%) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- LCMS : Determines molecular weight (e.g., m/z 350.1 [M+H]+) and monitors reaction progress .
- HPLC : Assesses purity using columns like YMC-Actus Triart C18 with retention times (e.g., 1.17–1.41 minutes) under standardized mobile phases .
- ¹H NMR : Confirms structural integrity via characteristic shifts (e.g., δ 4.67 ppm for benzylamine protons) .
Q. What are the common functionalization strategies for modifying the aniline moiety to enhance solubility or reactivity?
Substituents on the aniline group can be introduced via reductive amination or coupling reactions. For instance, boron tribromide-mediated demethylation converts methoxy groups to hydroxyls, improving polarity. Alternatively, introducing electron-withdrawing groups (e.g., trifluoromethyl) via Suzuki-Miyaura coupling enhances stability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the inhibitory activity of this compound against c-Met kinase?
- Enzymatic assays : Measure IC₅₀ values using recombinant c-Met kinase and ATP-competitive assays (e.g., ADP-Glo™). Include controls like staurosporine as a reference inhibitor.
- Cellular assays : Assess anti-proliferative effects in c-Met-dependent cancer lines (e.g., HGF-stimulated cell migration assays). Validate selectivity via kinase profiling panels .
Q. What strategies can resolve discrepancies in biological activity data across different assays?
- Assay validation : Ensure consistency in buffer conditions (e.g., Mg²⁺/Mn²⁺ concentrations) and ATP levels.
- Structural analysis : Use X-ray crystallography or molecular docking to confirm binding modes. For example, the triazolopyridine core may adopt distinct conformations in enzymatic vs. cellular environments .
Q. How does the triazolopyridine core influence binding affinity in kinase inhibition, and what computational methods predict this?
The planar triazolopyridine ring facilitates π-π stacking with kinase hinge regions (e.g., c-Met’s Met1160). Density Functional Theory (DFT) calculations can model electronic effects, while Molecular Dynamics (MD) simulations predict conformational stability. Compare with analogs (e.g., imidazopyridines) to identify critical pharmacophores .
Data Contradiction Analysis
Q. How should researchers address inconsistent SAR data when modifying the triazolopyridine scaffold?
- Systematic variation : Test substituents at positions 3 and 5 of the triazolopyridine to isolate steric/electronic effects.
- Free-energy perturbation (FEP) : Computational tools like FEP+ quantify the impact of substitutions (e.g., trifluoromethoxy vs. methoxy) on binding energy .
Methodological Tables
Q. Table 1. Key Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triflate activation | Triflic anhydride, pyridine, 0°C → RT, 2 h | ~95% | |
| Amine substitution | 4-fluorobenzylamine, dioxane, 55°C, 12 h | 42% | |
| Demethylation | BBr₃, DCM, RT, 4 days | 37% |
Q. Table 2. Analytical Parameters for Structural Confirmation
| Technique | Parameters | Example Data | Reference |
|---|---|---|---|
| LCMS | Column: C18; Mobile phase: MeCN/water + 0.1% FA | m/z 336.1 [M+H]+ | |
| ¹H NMR | Solvent: CDCl₃; 300 MHz | δ 2.25 ppm (CH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
